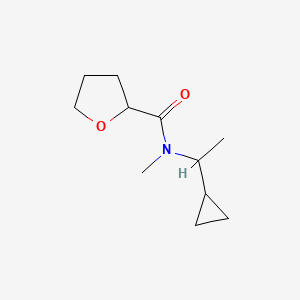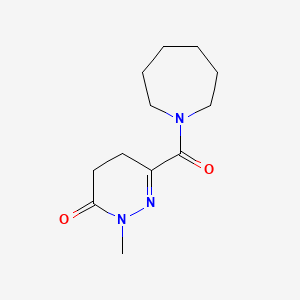
2-Methyl-4-quinoxalin-2-ylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-quinoxalin-2-ylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a quinoxaline ring and a morpholine ring. This compound is widely used in the pharmaceutical industry for the synthesis of various drugs due to its ability to act as a building block for many complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-4-quinoxalin-2-ylmorpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also shown anticancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-4-quinoxalin-2-ylmorpholine in lab experiments include its high purity, good yield, and ability to act as a building block for many complex molecules. However, the limitations include the difficulty in synthesizing this compound and the lack of understanding of its mechanism of action.
Future Directions
There are many future directions for the research of 2-Methyl-4-quinoxalin-2-ylmorpholine. One direction is to study its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new and more potent drugs.
Synthesis Methods
The synthesis of 2-Methyl-4-quinoxalin-2-ylmorpholine can be achieved through various methods. One of the most common methods is the reaction between 2-methylquinoxaline and morpholine in the presence of a catalyst. This method yields a high purity product with a good yield. Another method involves the reaction between 2-chloro-4-methylquinoxaline and morpholine in the presence of a base. This method yields a product with a higher yield but lower purity.
Scientific Research Applications
2-Methyl-4-quinoxalin-2-ylmorpholine has been extensively studied for its potential use in the pharmaceutical industry. It has been found to have various biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methyl-4-quinoxalin-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-9-16(6-7-17-10)13-8-14-11-4-2-3-5-12(11)15-13/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIBCBZXJILKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7516657.png)
![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)

![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)

![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
